molecular formula C17H15ClF2N2O2 B2470166 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2034366-32-8

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B2470166
CAS RN: 2034366-32-8
M. Wt: 352.77
InChI Key: LZABDGQWZVLVCB-UHFFFAOYSA-N
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Description

“(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This compound selectively inhibits PCSK9 protein synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C17H15ClF2N2O2. The molecular weight is 352.77. Further structural analysis is not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Mallesha and Mohana (2014) involved synthesizing new derivatives, including 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, for in vitro antimicrobial activity. They found that compounds like 4b, 4g, and 5e exhibited significant antimicrobial activity (Mallesha & Mohana, 2014).
  • Another research by Zheng Rui (2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, demonstrating a reasonable overall yield of 62.4% (Zheng Rui, 2010).

Antimicrobial and Antifungal Activities

  • A study by Patel et al. (2011) synthesized new pyridine derivatives, including 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, showing variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Potential Biological Activities

  • Research conducted by Zhong et al. (2020) synthesized and evaluated aryloxyethylamine derivatives, including compounds structurally related to the subject compound, for their neuroprotective activities. Some compounds showed significant neuroprotection in vitro and in vivo, suggesting potential as anti-ischemic stroke agents (Zhong et al., 2020).

Molecular Docking and Computational Studies

  • Lakshminarayana et al. (2018) conducted molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity analysis of a related molecule, revealing insights into the stability and interactions of these compounds (Lakshminarayana et al., 2018).

Mechanism of Action

The compound is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . It selectively inhibits PCSK9 protein synthesis .

properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O2/c18-13-10-21-6-3-16(13)24-12-4-7-22(8-5-12)17(23)11-1-2-14(19)15(20)9-11/h1-3,6,9-10,12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZABDGQWZVLVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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